molecular formula C15H13NOS B2846216 (1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone CAS No. 2034602-26-9

(1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone

Cat. No.: B2846216
CAS No.: 2034602-26-9
M. Wt: 255.34
InChI Key: MWYMUPFWKRMGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone: is a complex organic compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a naphthalene ring system with a thiophene moiety, making it a subject of study in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting with the construction of the naphthalene core. One common approach is the Friedel-Crafts acylation, where a naphthalene derivative is acylated using thiophen-3-yl carbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or thiophene rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

  • Substitution: : Reagents like bromine (Br₂) for electrophilic substitution and sodium methoxide (NaOCH₃) for nucleophilic substitution are typically employed.

Major Products Formed

  • Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: : Alcohols, amines, and other reduced derivatives.

  • Substitution: : Brominated or methylated derivatives, depending on the substitution reaction.

Scientific Research Applications

(1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone: has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

  • Biology: : The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: : Its unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism by which (1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone exerts its effects is still under investigation. it is believed to interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved may include modulation of oxidative stress, inhibition of microbial growth, or interaction with cellular signaling pathways.

Comparison with Similar Compounds

(1,2,3,4-Tetrahydro-1,4-epiminonaphthalen-9-yl)(thiophen-3-yl)methanone: is unique due to its specific structural features. Similar compounds include:

  • Naphthalene derivatives: : These compounds share the naphthalene core but may lack the thiophene moiety.

  • Thiophene derivatives: : These compounds contain the thiophene ring but have different core structures.

  • Indole derivatives: : These compounds have a similar fused ring system but differ in the arrangement of atoms.

The presence of both the naphthalene and thiophene rings in this compound contributes to its distinct chemical and biological properties, making it a valuable subject of study.

Properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NOS/c17-15(10-7-8-18-9-10)16-13-5-6-14(16)12-4-2-1-3-11(12)13/h1-4,7-9,13-14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYMUPFWKRMGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CC=CC=C3C1N2C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.